Methyl 4-iodobut-2-enoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-iodobut-2-enoate can be synthesized through several methods. One common approach involves the iodination of methyl crotonate. This reaction typically requires the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-iodobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the double bond or the ester group can yield different saturated or partially saturated compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is often utilized.
Major Products: The major products formed from these reactions include various substituted butenoates, carboxylic acids, and reduced esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-iodobut-2-enoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-iodobut-2-enoate involves its reactivity towards nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the double bond and ester group participate in various addition and reduction reactions. These interactions enable the compound to act as a key intermediate in the formation of more complex structures .
Comparison with Similar Compounds
- Methyl 4-bromobut-2-enoate
- Methyl 4-chlorobut-2-enoate
- Methyl 4-fluorobut-2-enoate
Comparison: Methyl 4-iodobut-2-enoate is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This makes it more reactive in substitution reactions and provides distinct electronic properties that can influence the reactivity and selectivity of the compound in various chemical transformations .
Properties
CAS No. |
65495-78-5 |
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Molecular Formula |
C5H7IO2 |
Molecular Weight |
226.01 g/mol |
IUPAC Name |
methyl 4-iodobut-2-enoate |
InChI |
InChI=1S/C5H7IO2/c1-8-5(7)3-2-4-6/h2-3H,4H2,1H3 |
InChI Key |
CQXZCMOTWVQDLY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CCI |
Origin of Product |
United States |
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